

Chemical structure and IUPAC name of 6-Amino-2-bromo-3-methylbenzoic acid

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Compound of Interest

Compound Name: 6-Amino-2-bromo-3-methylbenzoic acid

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An In-Depth Technical Guide to 6-Amino-2-bromo-3-methylbenzoic Acid

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and known properties of **6-Amino-2-bromo-3-methylbenzoic acid**. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **6-Amino-2-bromo-3-methylbenzoic acid**.

The chemical structure is as follows:

Chemical Formula: $C_8H_8BrNO_2$ [\[1\]](#)

SMILES String: O=C(O)C1=C(N)C=CC(C)=C1Br[\[1\]](#)

InChI Key: DESUDZIADGQZIJ-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

The following table summarizes the key physicochemical properties of **6-Amino-2-bromo-3-methylbenzoic acid** and its hydrochloride salt.

Property	Value	Source
Molecular Weight	230.06 g/mol	[1]
Empirical Formula	C ₈ H ₈ BrNO ₂	[1]
Physical Form	Solid	[1]
CAS Number	1156838-26-4 (for 2-Amino-6-bromo-3-methylbenzoic acid isomer)	
PubChem Substance ID	329827091	[1]
Storage Class	11 - Combustible Solids	[1]
WGK	WGK 3	[1]

Synthesis and Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of **6-Amino-2-bromo-3-methylbenzoic acid** is not readily available in the public domain. However, based on established organic chemistry principles and synthesis routes for structurally similar compounds, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway

A potential route for the synthesis of **6-Amino-2-bromo-3-methylbenzoic acid** involves the nitration of 2-bromo-3-methylbenzoic acid followed by the reduction of the nitro group to an amine.

Step 1: Bromination of m-Toluic Acid The synthesis could start from m-toluic acid, which is first brominated to yield 2-bromo-3-methylbenzoic acid.

Step 2: Nitration of 2-Bromo-3-methylbenzoic acid The resulting 2-bromo-3-methylbenzoic acid can then be nitrated to introduce a nitro group onto the aromatic ring, likely at the 6-position due to directing effects of the existing substituents.

Step 3: Reduction of the Nitro Group The final step would be the reduction of the nitro group to an amino group, yielding the target compound, **6-Amino-2-bromo-3-methylbenzoic acid**.

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed synthetic workflow for **6-Amino-2-bromo-3-methylbenzoic acid**.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in peer-reviewed literature regarding the biological activity or the involvement of **6-Amino-2-bromo-3-methylbenzoic acid** in any signaling pathways. Related substituted aminobenzoic acids are recognized as valuable building blocks in medicinal chemistry for the synthesis of various heterocyclic compounds with potential therapeutic applications. For instance, derivatives of other bromo-substituted anthranilic acids have been investigated for anti-inflammatory, anticonvulsant, and antimicrobial activities. However, the specific biological role of **6-Amino-2-bromo-3-methylbenzoic acid** remains to be elucidated.

Conclusion

6-Amino-2-bromo-3-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and drug discovery. While its fundamental physicochemical properties are documented, detailed experimental protocols for its synthesis and information on its biological activity are not yet publicly available. The proposed synthetic pathway offers a logical approach for its preparation, which can be optimized by researchers in the field. Further studies are required to explore the potential therapeutic applications and biological mechanisms of this compound.

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References

- 1. 6-Amino-2-bromo-3-methylbenzoic acid [sigmaaldrich.com]
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